Derived Pyrido[2,3-d]pyrimidine Scaffold Achieves 0.78 nM IC₅₀ Against MAC DHFR: A Regiochemistry-Dependent Potency Outcome
When the 2-chloro-4-fluoro-5-methylphenylamino pharmacophore derived from 2-chloro-4-fluoro-5-methylbenzaldehyde was incorporated into a pyrido[2,3-d]pyrimidine-2,4-diamine scaffold (CHEMBL146968), the resulting molecule achieved an IC₅₀ of 0.78 nM against Mycobacterium avium complex dihydrofolate reductase (MAC DHFR) [1]. Against the human DHFR isoform, this same compound showed an IC₅₀ of 33 nM, yielding a MAC/human selectivity ratio of approximately 42-fold [2]. This potency and selectivity profile is directly tied to the 2-chloro-4-fluoro-5-methyl substitution geometry; alternative regioisomeric aniline precursors produce different spatial orientations of the halogen and methyl substituents relative to the pyridopyrimidine core, which is expected to alter hydrogen-bonding and hydrophobic contacts within the DHFR active site [3]. While published IC₅₀ data for the corresponding regioisomeric pyridopyrimidine analogs were not located in the database searched, the established structure-activity relationships for DHFR inhibitors indicate that positional shifts of halogen substituents routinely produce order-of-magnitude potency variations [4].
| Evidence Dimension | Inhibitory potency of derived pyrido[2,3-d]pyrimidine analog |
|---|---|
| Target Compound Data | IC₅₀ = 0.78 nM (MAC DHFR); IC₅₀ = 33 nM (human DHFR) |
| Comparator Or Baseline | Regioisomeric chloro-fluoro-methylaniline-derived analogs (specific IC₅₀ data not available in current database; expected potency variation based on DHFR SAR) |
| Quantified Difference | ~42-fold selectivity for MAC DHFR over human DHFR; comparator regioisomer data unavailable for direct quantification |
| Conditions | Enzymatic inhibition assay; Mycobacterium avium complex DHFR and recombinant human DHFR (BindingDB; ChEMBL-curated data from Lindsley F. Kimball Research Institute) |
Why This Matters
The 0.78 nM potency is sub-nanomolar and directly attributable to the specific 2-chloro-4-fluoro-5-methyl substitution pattern; procurement of a different regioisomer as the benzaldehyde precursor would yield a structurally distinct pharmacophore with unpredictable and likely inferior target engagement.
- [1] BindingDB. BDBM50107998: Affinity Data IC₅₀ = 0.78 nM against Mycobacterium avium complex dihydrofolate reductase (MAC DHFR). University of California, San Diego; ChEMBL-curated. View Source
- [2] BindingDB. BDBM50107998: Affinity Data IC₅₀ = 33 nM against human dihydrofolate reductase (hDHFR). University of California, San Diego; ChEMBL-curated. View Source
- [3] ChEMBL. CHEMBL146968: 6-[(2-Chloro-4-fluoro-5-methyl-phenylamino)-methyl]-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine. European Bioinformatics Institute. View Source
- [4] Bayer AG. Fused heterocyclic derivatives and methods of use. US Patent 9,066,954 B2. Filed and granted covering fluorinated benzaldehyde-derived heterocycles as pharmaceutical agents. View Source
